molecular formula C18H21NO B020952 (5R)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol CAS No. 105301-43-7

(5R)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol

Cat. No. B020952
M. Wt: 267.4 g/mol
InChI Key: VIIFGDUCRDGNRG-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5R)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol is a chemical compound that belongs to the class of benzazepines. It has been studied for its potential applications in the field of medicine and pharmacology.

Mechanism Of Action

The mechanism of action of ((5R)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol involves its interaction with various neurotransmitter systems in the brain. It has been found to modulate the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters involved in the regulation of mood, behavior, and cognition.

Biochemical And Physiological Effects

Studies have shown that ((5R)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol exhibits anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the activity of cyclooxygenase-2 (COX-2). It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF) and activate the extracellular signal-regulated kinase (ERK) pathway, which are involved in neuroprotection and neuroplasticity.

Advantages And Limitations For Lab Experiments

One of the advantages of using ((5R)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol in lab experiments is its ability to modulate multiple neurotransmitter systems, which makes it a potential candidate for the treatment of various neurological disorders. However, its complex mechanism of action and potential side effects need to be further studied to determine its safety and efficacy.

Future Directions

There are several future directions for the study of ((5R)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol. One direction is to investigate its potential use in the treatment of other neurological disorders such as Alzheimer's disease and multiple sclerosis. Another direction is to study its potential interactions with other drugs and its safety in combination therapy. Additionally, further studies are needed to determine the optimal dosage and administration route for ((5R)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol.

Synthesis Methods

The synthesis of ((5R)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol involves the condensation of 2-phenylethylamine with 3,4-dihydro-2H-pyran-2-carboxylic acid followed by reduction of the resulting imine with sodium borohydride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

((5R)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol has been studied for its potential applications in the field of medicine and pharmacology. It has been found to exhibit anti-inflammatory, analgesic, and antidepressant properties. It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.

properties

CAS RN

105301-43-7

Product Name

(5R)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

(5R)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol

InChI

InChI=1S/C18H21NO/c1-13-10-15-8-9-19(2)12-17(16(15)11-18(13)20)14-6-4-3-5-7-14/h3-7,10-11,17,20H,8-9,12H2,1-2H3/t17-/m1/s1

InChI Key

VIIFGDUCRDGNRG-QGZVFWFLSA-N

Isomeric SMILES

CC1=CC2=C(C=C1O)[C@H](CN(CC2)C)C3=CC=CC=C3

SMILES

CC1=CC2=C(C=C1O)C(CN(CC2)C)C3=CC=CC=C3

Canonical SMILES

CC1=CC2=C(C=C1O)C(CN(CC2)C)C3=CC=CC=C3

Origin of Product

United States

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